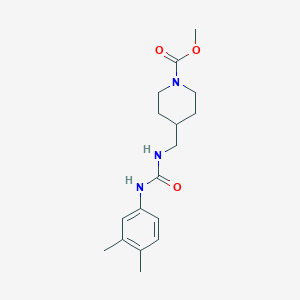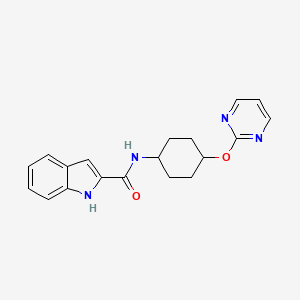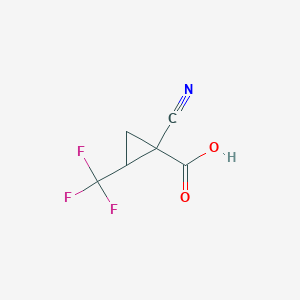![molecular formula C23H23Cl2N5OS B2748544 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-07-8](/img/structure/B2748544.png)
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23Cl2N5OS and its molecular weight is 488.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel derivatives, including triazole and thiadiazole compounds, have been synthesized to evaluate their antimicrobial potential. These studies demonstrate that certain derivatives possess moderate to good activities against various microbial strains. The synthesis approaches and antimicrobial activities highlight the relevance of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Activities
Research into triazolo and diazepine derivatives has shown promising anticonvulsant activities. These compounds have been evaluated in models such as the subcutaneous metrazol anticonvulsant screen, indicating their potential in treating conditions like absence epilepsy (Fiakpui et al., 1999).
Anticancer Activities
Derivatives with the core structure of triazole and thiadiazole have been investigated for their anticancer properties. Certain compounds demonstrated moderate anticancer activities, contributing to the ongoing search for novel anticancer agents. The structural analysis and biological evaluation of these compounds offer insights into their potential therapeutic applications (Lu Jiu-fu et al., 2015).
Pharmacological Profile
The pharmacological profiles of various triazole derivatives, including their agonist activity at serotonin receptors, have been explored. These studies provide valuable information on the receptor selectivity and potential therapeutic effects of triazole derivatives, such as inducing penile erections and modulating locomotor activity in animal models (Kimura et al., 2004).
Synthesis and Characterization
The synthesis and characterization of triazole and related derivatives are key areas of research, focusing on developing efficient synthetic methods and characterizing the newly synthesized compounds. These studies not only expand the chemical knowledge base but also pave the way for the discovery of compounds with potential biological activities (Idrees et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Molecular simulation studies of related compounds suggest that they fit well into the active site of their target proteins, leading to a decrease in binding free energy . This suggests that the compound may bind to its target protein and modulate its activity, leading to downstream effects.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have potential therapeutic effects in these areas.
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-9-8-15(24)14-18(17)25)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKFRJJEZTKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)

![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)
![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2748481.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)
